molecular formula C13H17NO2 B13520397 Ethyl 3-(pyrrolidin-3-yl)benzoate

Ethyl 3-(pyrrolidin-3-yl)benzoate

Cat. No.: B13520397
M. Wt: 219.28 g/mol
InChI Key: AWDWYZLMSXELGS-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is a common scaffold in drug discovery, known for its ability to enhance the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrrolidin-3-yl)benzoate typically involves the esterification of 3-(pyrrolidin-3-yl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Ethyl 3-(pyrrolidin-3-yl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 3-(pyrrolidin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and ability to form hydrogen bonds. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with its target.

Comparison with Similar Compounds

Ethyl 3-(pyrrolidin-3-yl)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 3-(pyrrolidin-3-yl)phenylacetate: This compound has a phenylacetate group instead of a benzoate group, which can affect its pharmacokinetic properties.

    Ethyl 3-(pyrrolidin-3-yl)benzoic acid: The acid form of the compound, which can have different solubility and reactivity compared to the ester form.

    Ethyl 3-(pyrrolidin-3-yl)benzamide: This compound has an amide group instead of an ester, which can influence its stability and interaction with biological targets.

This compound stands out due to its unique combination of a pyrrolidine ring and a benzoate ester, which provides a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-3-4-10(8-11)12-6-7-14-9-12/h3-5,8,12,14H,2,6-7,9H2,1H3

InChI Key

AWDWYZLMSXELGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

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